![molecular formula C13H10N2O2S B2958549 3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one CAS No. 867330-00-5](/img/structure/B2958549.png)
3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one, commonly known as 3-PSBP, is a novel heterocyclic compound that has recently been studied for its potential pharmaceutical applications. It is a sulfur-containing heterocyclic compound that was first synthesized in 2010 and has since been studied for its unique biological properties. 3-PSBP has been investigated for its ability to inhibit a number of enzymes, including cytochrome P450, and has also been studied for its potential use in the treatment of various diseases.
Scientific Research Applications
Crystallographic Studies
Crystallography provides insights into molecular structures, essential for understanding the properties and potential applications of compounds. For instance, studies on benzylation and nitrosation of pyrimidin-ones highlight the significance of crystallographic analysis in determining polymorphic forms and intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for the material's chemical and physical properties (Glidewell, Low, Marchal, & Quesada, 2003).
Synthesis and Biological Evaluation
Research has extensively focused on synthesizing novel compounds with promising biological activities. The design and synthesis of novel thiopyrimidine-glucuronide compounds and their oxidation products to afford compounds with potential biological activities is a significant contribution to medicinal chemistry (Wanare, 2022). Similarly, the synthesis of new Thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[2,3-b]pyrimidine derivatives incorporating a 5-Bromobenzofuran-2-yl moiety has been explored, elucidated through elemental analysis, spectral data, and chemical transportation, underscoring the potential for creating compounds with unique chemical properties and activities (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Material Science Applications
In material science, the synthesis of sulfanylidene-tetrahydropyrimidine derivatives has been reported, demonstrating the role of cyclocondensation reactions in creating compounds with potential applications in material science due to their hydrogen bonding capabilities and the formation of ribbons containing alternating rings. These compounds exhibit structural features that could be leveraged in developing materials with specific optical or chemical properties (Sarojini, Yathirajan, Hosten, Betz, & Glidewell, 2015).
Antimicrobial and Antifolate Inhibitors
Several studies have synthesized compounds to evaluate their antimicrobial and antifolate inhibitory activities. For example, the synthesis of novel pyrazolopyrimidines with phenylsulfonyl moiety and their evaluation for antimicrobial activities highlights the potential of such compounds in developing new therapeutics (Alsaedi, Farghaly, & Shaaban, 2019). Another notable study involves the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, indicating the significance of these compounds in designing antitumor and antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
properties
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-2-7-15-12(16)11-10(14-13(15)18)8-5-3-4-6-9(8)17-11/h2-6H,1,7H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDYJJWQHOUGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3O2)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-2-mercapto[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {2-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2958466.png)
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2958467.png)
![6-chloro-2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2958468.png)
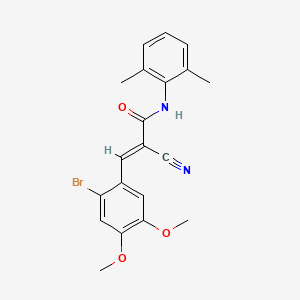
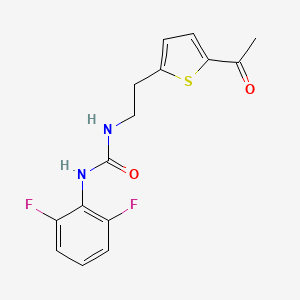
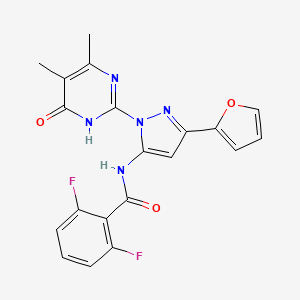
![(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2958474.png)
![2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2958476.png)
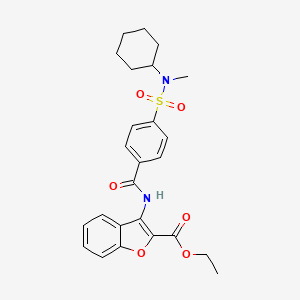

![Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate](/img/structure/B2958481.png)
![2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2958484.png)
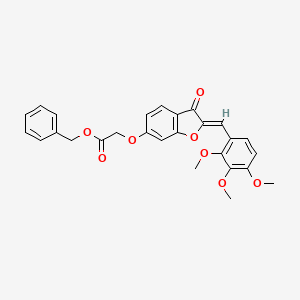
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2958489.png)